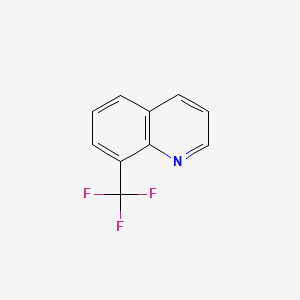

8-(Trifluoromethyl)quinoline

Descripción general

Descripción

8-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique physicochemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzotrifluoride with glycerol in the presence of a strong acid like sulfuric acid can yield this compound through a Skraup reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 8-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various functionalized quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

8-(Trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting multiple diseases.

Antimicrobial Agents

Research indicates that this compound derivatives exhibit promising antimicrobial activity against a range of pathogens. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, making them potential candidates for new antibiotics .

Antimalarial Compounds

The compound is also linked to the development of antimalarial drugs. The 8-aminoquinoline class, which includes this compound derivatives, has been pivotal in treating latent malaria caused by Plasmodium vivax. Recent advancements have explored its potential to overcome challenges related to hemolytic toxicity associated with traditional treatments .

Antiviral Research

Recent studies have focused on the antiviral properties of this compound derivatives against Zika virus. New compounds synthesized from this scaffold have shown enhanced potency compared to existing antiviral medications, indicating a promising avenue for drug development .

Material Science Applications

In material science, this compound is utilized in formulating advanced materials due to its chemical stability and resistance properties.

Coatings and Polymers

The incorporation of this compound into coatings enhances their chemical resistance and durability, making them suitable for industrial applications where exposure to harsh chemicals is common .

Fluorescent Probes

The compound's unique fluorine substitutions make it an excellent candidate for developing fluorescent probes used in biological imaging. These probes improve the visibility of cellular processes, aiding in research and diagnostic applications .

Environmental Monitoring

This compound can be applied in environmental studies, particularly in detecting pollutants. Its chemical properties enable it to serve as a marker for monitoring environmental contamination and ensuring compliance with safety regulations .

Data Tables

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Pharmaceutical | Antimicrobial agents, antimalarial drugs | Broad-spectrum antimicrobial activity |

| Antiviral compounds | Enhanced potency against Zika virus | |

| Material Science | Coatings and polymers | High chemical resistance |

| Fluorescent probes | Improved visibility in biological imaging | |

| Environmental Monitoring | Detection of pollutants | Effective marker for environmental studies |

Case Study 1: Antimicrobial Activity

A study published in 2017 evaluated various this compound derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed that specific modifications significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Antiviral Drug Development

Research conducted on new derivatives of this compound aimed at Zika virus inhibition demonstrated that certain compounds exhibited an EC50 value of 0.8 μM, five times more potent than mefloquine, indicating a strong potential for further development as antiviral agents .

Mecanismo De Acción

The mechanism of action of 8-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

- 7-Fluoroquinoline

- 6-Trifluoromethylquinoline

- 5,7,8-Trifluoroquinoline

Comparison: 8-(Trifluoromethyl)quinoline is unique due to the position of the trifluoromethyl group at the 8th position on the quinoline ring. This specific positioning influences its reactivity and biological activity, making it distinct from other fluorinated quinolines. For example, 7-fluoroquinoline has a fluorine atom at the 7th position, which alters its electronic properties and reactivity compared to this compound .

Actividad Biológica

8-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The introduction of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antibacterial, antitubercular, and antimalarial properties, as well as its applications in pharmaceutical development.

Antibacterial Activity

This compound has shown significant antibacterial properties against a range of pathogenic bacteria. In various studies, the compound was evaluated for its minimum inhibitory concentration (MIC) against different strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 - 32 | |

| Escherichia coli | 0.125 - 1 | |

| Pseudomonas aeruginosa | 16 | |

| Mycobacterium tuberculosis | 4 - 15 |

The compound demonstrated a high affinity for bacterial topoisomerases, which are critical targets for antibacterial agents. Molecular docking studies indicate that this compound binds effectively to these enzymes, enhancing its bactericidal activity compared to traditional antibiotics like ciprofloxacin .

Antitubercular Activity

In addition to its antibacterial properties, this compound exhibits promising antitubercular activity. Recent studies have shown that derivatives of this compound can inhibit Mycobacterium tuberculosis with MIC values comparable to first-line treatments . For instance, compounds derived from this compound have been reported to show excellent activity against resistant strains of tuberculosis.

Antimalarial Activity

The antimalarial potential of this compound has also been explored. Research indicates that certain derivatives possess significant activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds have been synthesized and tested in vitro, showing promising results that warrant further investigation for therapeutic use .

Study on Antibacterial Efficacy

In a comprehensive study published in MDPI, researchers synthesized several quinoline derivatives, including those with trifluoromethyl substitutions. These compounds were screened against a panel of bacterial strains and demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in improving the pharmacological profiles of quinolines .

Evaluation of Antitubercular Activity

A study focused on the synthesis of novel quinoline derivatives reported that compounds containing the trifluoromethyl group exhibited superior antitubercular activity compared to traditional drugs like rifampicin and isoniazid. The findings suggest that these derivatives could serve as lead compounds in the development of new antitubercular agents .

Propiedades

IUPAC Name |

8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUSUNIYLSPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505603 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-57-7 | |

| Record name | 8-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 8-(trifluoromethyl)quinoline and its derivatives?

A1: this compound and its derivatives are characterized by the presence of a trifluoromethyl group (-CF3) at the 8th position of the quinoline ring. Specific examples of structural characterization include:

- 4-Chloro-8-(trifluoromethyl)quinoline: This compound has the molecular formula C10H5ClF3N. [, ] Crystallographic analysis reveals two almost identical molecules in the asymmetric unit, with geometric parameters within expected ranges. [, ] The crystal packing is stabilized by C-H···N weak hydrogen bonds and π-π stacking interactions. [, ]

- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ): This derivative has been investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations. [] These methods provided insights into the vibrational, structural, and electronic properties of AMTQ. []

Q2: How do structural modifications of this compound impact its biological activity?

A2: Research on PSI-697 (a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor) showed limited oral bioavailability. [] Modifications at the alpha position of the C-2 benzyl side chain and the carboxylic A-ring of the quinoline led to the discovery of PSI-421. [] This structurally modified compound exhibited improved aqueous solubility and pharmacokinetic properties compared to PSI-697. []

Q3: Are there any computational studies on this compound derivatives?

A3: Yes, DFT calculations using the B3LYP functional with cc-pVDZ, cc-pVTZ, and cc-pVQZ basis sets were employed to investigate the spectroscopic, structural, and electronic properties of AMTQ. [] These calculations were used to interpret FT-IR and FT-Raman spectra, providing a comprehensive understanding of the molecule's vibrational and structural characteristics. []

Q4: What are the potential applications of this compound derivatives in materials science?

A4: While the provided abstracts focus on biological applications, the structural features of this compound derivatives, particularly their potential for π-π stacking [, ], suggest possible uses in materials science. Further research is needed to explore these applications.

Q5: What analytical techniques are used to characterize this compound and its derivatives?

A5: Several analytical techniques have been employed to characterize these compounds:

- Spectroscopy: FT-IR, FT-Raman, and NMR spectroscopy have been used to elucidate the structural and electronic properties of this compound derivatives. []

- Crystallography: X-ray crystallography has provided detailed insights into the molecular structure and crystal packing of these compounds, revealing important intermolecular interactions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.